3-(Heptylamino)propan-1-ol
Description
3-(Heptylamino)propan-1-ol is a tertiary amino alcohol characterized by a propanol backbone (three-carbon chain with a hydroxyl group at C1) and a heptyl-substituted amino group at C3. Amino alcohols like this are valued for their amphiphilic properties, enabling roles as solubility enhancers, drug delivery agents, or ligands in catalysis .
Properties
IUPAC Name |
3-(heptylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-8-11-9-7-10-12/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWYONMEZWLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptylamino)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with heptylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-chloropropan-1-ol+heptylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Heptylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Heptylamino)propanal or 3-(Heptylamino)propanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Heptylamino)propan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Heptylamino)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The substituents on the amino group and propanol backbone critically influence properties:
Physical and Chemical Properties
Key physical parameters from available evidence:
Table 1: Physical Properties of Amino Propan-1-ol Derivatives
- This compound: Expected to have a higher molecular weight (~215.3 g/mol) and lower water solubility than dimethyl/diethyl analogs due to the long heptyl chain.
Biological Activity
3-(Heptylamino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.
This compound is an aliphatic amine with the chemical formula C10H23NO. Its structure includes a heptyl group attached to a propanol backbone, which may influence its solubility and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with cellular targets, leading to alterations in cellular functions. Preliminary studies suggest that it may influence metabolic pathways, particularly those related to glucose metabolism and energy production.
Biochemical Pathways
Research indicates that this compound may impact:
- ATP Production : It has been suggested that the compound could potentially decrease intracellular ATP levels in certain bacterial cells, indicating possible antibacterial activity.
- Metabolic Regulation : The compound might play a role in modulating pathways associated with glucose metabolism, although specific details remain under investigation.
Pharmacokinetics
The pharmacokinetic properties of this compound are not well-documented. However, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. Factors such as molecular weight and hydrophobicity may influence its bioavailability.
Antibacterial Activity
Studies suggest that this compound exhibits antibacterial properties. It appears to inhibit the growth of certain bacterial strains by disrupting ATP synthesis. This mechanism could make it a candidate for developing new antimicrobial agents.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antimicrobial Treatments : Its ability to reduce ATP levels in bacteria suggests potential use in treating infections caused by resistant strains.
- Metabolic Disorders : Further research could explore its role in managing conditions related to glucose metabolism, such as diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
